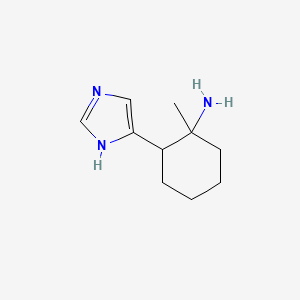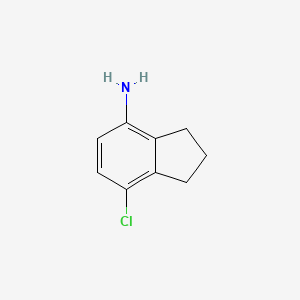
7-Chloro-2,3-dihydro-1H-inden-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,3-dihydro-1H-inden-4-amine: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a chloro substituent at the 7th position and an amine group at the 4th position of the indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-inden-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-chloroindanone.
Reduction: The carbonyl group of 7-chloroindanone is reduced to form 7-chloro-2,3-dihydro-1H-inden-4-ol.
Amination: The hydroxyl group is then converted to an amine group through a substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Chloro-2,3-dihydro-1H-inden-4-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Chloro-2,3-dihydro-1H-inden-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as central nervous system (CNS) agents, including antidepressants and antipsychotics.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules in the chemical industry.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, influencing their activity. The chloro substituent may enhance the compound’s binding affinity and selectivity towards certain targets.
Comparaison Avec Des Composés Similaires
- 7-Chloro-2,3-dihydro-1H-inden-1-amine
- 7-Chloro-2,3-dihydro-1H-inden-2-amine
- 7-Chloro-2,3-dihydro-1H-inden-3-amine
Comparison: While these compounds share a similar indene backbone and chloro substituent, the position of the amine group differentiates them. 7-Chloro-2,3-dihydro-1H-inden-4-amine is unique due to the specific placement of the amine group at the 4th position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to variations in the compound’s pharmacological properties and applications.
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
7-chloro-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C9H10ClN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2 |
Clé InChI |
LMLDXNIDVPTMQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
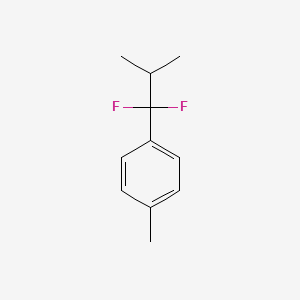
![N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine](/img/structure/B11763282.png)
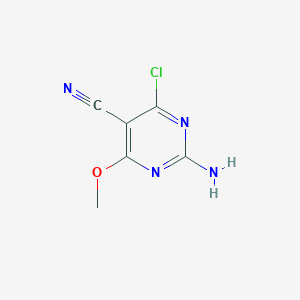
![7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11763286.png)
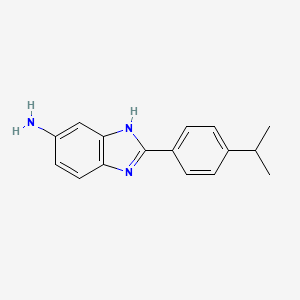
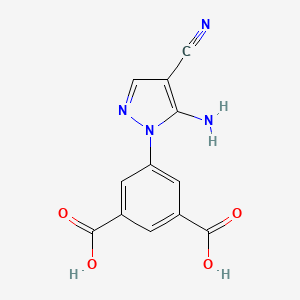
![7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11763294.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]](/img/structure/B11763302.png)
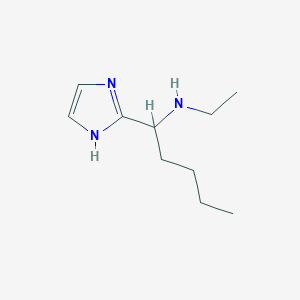

![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
